molecular formula C13H14ClNO2 B8373352 4-Chloro-2-ethoxy-7-methoxy-8-methyl-quinoline

4-Chloro-2-ethoxy-7-methoxy-8-methyl-quinoline

Cat. No. B8373352
M. Wt: 251.71 g/mol
InChI Key: KIFWNUSHTBYUSA-UHFFFAOYSA-N
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Patent
US08927484B2

Procedure details

2-Ethoxy-7-methoxy-8-methyl-quinolin-4-ol (1.0 g, 4.3 mmol) was dissolved in POCl3 (21 mL) under a nitrogen atmosphere. The reaction was heated to 85° C. for 1 h. The reaction was cooled to 0° C. and ice was added slowly. After 30 min, pH was adjusted to 6 with 1N NaOH(aq). The solution was extracted with ethyl acetate (2×50 mL). The organic layers were dried with sodium sulfate, filtered and were concentrated. 4-Chloro-2-ethoxy-7-methoxy-8-methyl-quinoline (875 mg, 81%) was purified by silica gel chromatography to afford a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12](O)[C:11]2[C:6](=[C:7]([CH3:17])[C:8]([O:15][CH3:16])=[CH:9][CH:10]=2)[N:5]=1)[CH3:2].[OH-].[Na+].O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:12]1[C:11]2[C:6](=[C:7]([CH3:17])[C:8]([O:15][CH3:16])=[CH:9][CH:10]=2)[N:5]=[C:4]([O:3][CH2:1][CH3:2])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=NC2=C(C(=CC=C2C(=C1)O)OC)C
Name
Quantity
21 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
ice was added slowly
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
4-Chloro-2-ethoxy-7-methoxy-8-methyl-quinoline (875 mg, 81%) was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=NC2=C(C(=CC=C12)OC)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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